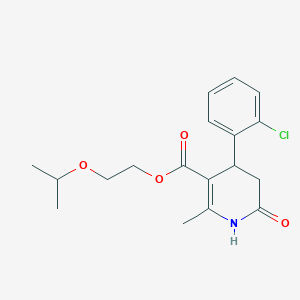
2-isopropoxyethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of structurally related compounds involves complex reactions, often starting from simpler pyridine derivatives. For example, compounds like Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate are synthesized through specific reactions that involve the formation of dihydropyridine rings, a core structure shared with our compound of interest (Héctor Novoa de Armas et al., 2000).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using crystallography and molecular modeling techniques. For instance, the crystal structure of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate revealed a triclinic space group, highlighting the complex geometry and interactions within these molecules, which can be extrapolated to understand the spatial arrangement of our compound (A. Sambyal et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving such compounds often include cyclization and substitution reactions, leading to a variety of derivatives with different functional groups. For instance, the synthesis of Methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate showcases the complexity of reactions these compounds can undergo, including cyclization and addition reactions (Yahya Nural et al., 2018).
Physical Properties Analysis
The physical properties, such as crystalline structure and hydrogen bonding patterns, are crucial for understanding the stability and reactivity of these compounds. For example, studies on Ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate have shown how intermolecular interactions, including hydrogen bonding and π-π interactions, influence the solid-state arrangement (J. Suresh et al., 2007).
Chemical Properties Analysis
The chemical properties, particularly reactivity patterns, are often studied through reactions with various reagents. The synthesis of compounds like 2-(4-diphenylmethyl-1-piperazinyl)ethyl 5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate dihydrochloride provides insights into the reactivity and potential applications of these pyridine derivatives in further chemical synthesis and modifications (R. Sakoda et al., 1992).
Applications De Recherche Scientifique
Synthesis and Characterization
Electrophile and Nucleophile Synthesis : Zhang, Tomizawa, and Casida (2004) discuss the synthesis of related compounds using alpha-nitro ketone intermediates as electrophiles and nucleophiles. These compounds have potential applications in probing Drosophila nicotinic receptor interactions (Zhang, Tomizawa, & Casida, 2004).
Reactive Intermediate Studies : Connon and Hegarty (2004) report on the synthesis of stabilized pyridyne reactive intermediates, highlighting their enhanced dienophilicity, which could be relevant for research into similar compounds (Connon & Hegarty, 2004).
Metabolites as Hypocholesteremic Agents : Kokosa et al. (1978) synthesized isomers related to the compound , which exhibited hypocholesteremic activity in rats. This highlights potential applications in studying cholesterol metabolism (Kokosa, Sinsheimer, Wade, Drach, & Burckhalter, 1978).
Chemical Structure and Properties
Hydrogen Bonding in Enaminones : Kubicki, Bassyouni, and Codding (2000) analyzed the crystal structures of related anticonvulsant enaminones, which could inform research into the structural properties of similar compounds (Kubicki, Bassyouni, & Codding, 2000).
Chlorine-Isotope Effect in NMR : Irvine, Cooper, and Thornburgh (2008) utilized the one-bond chlorine-isotope effect in NMR to analyze structures of chlorinated compounds, which can be applied to study the molecular structure of similar pyridine derivatives (Irvine, Cooper, & Thornburgh, 2008).
Potential Pharmacological Applications
Antiallergic Activity of Pyridines : Nohara et al. (1985) synthesized pyridine derivatives with significant antiallergic activity, suggesting potential pharmacological uses for similar compounds (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).
Anticonvulsant Properties : The study of anticonvulsant enaminones, including pyridine derivatives, by Kubicki et al. (2000), may indicate potential applications in neurological research or treatment (Kubicki, Bassyouni, & Codding, 2000).
Hemoglobin Oxygen Affinity Modifiers : Randad et al. (1991) explored compounds related to pyridines as allosteric modifiers of hemoglobin, which could have implications in clinical or biological areas requiring modulation of oxygen supply (Randad, Mahran, Mehanna, & Abraham, 1991).
Propriétés
IUPAC Name |
2-propan-2-yloxyethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4/c1-11(2)23-8-9-24-18(22)17-12(3)20-16(21)10-14(17)13-6-4-5-7-15(13)19/h4-7,11,14H,8-10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJSHCFDROLSPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=CC=C2Cl)C(=O)OCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yloxy)ethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5579253.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5579260.png)
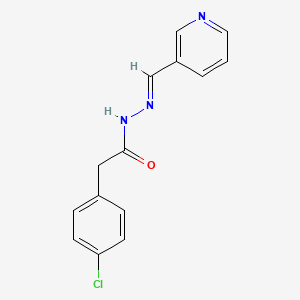
![3-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5579283.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5579290.png)
![N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5579300.png)
![1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5579313.png)
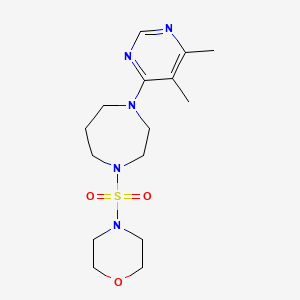
![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B5579340.png)
![1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5579343.png)
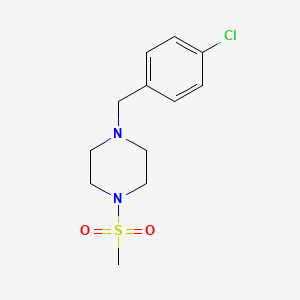
![rel-(3aS,6aS)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579351.png)
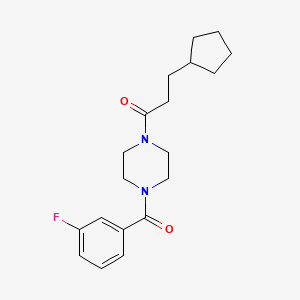
![2-amino-4-(5-ethyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5579359.png)